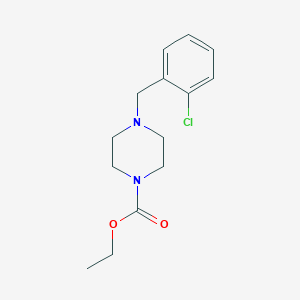
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AITC belongs to the oxazole family and is a derivative of thienyl. It has been found to possess a range of biological properties that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological properties. However, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new cancer treatments based on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. Researchers are also exploring the potential of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, there is interest in exploring the use of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a natural food preservative due to its anti-bacterial properties.
In conclusion, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological properties that make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Métodos De Síntesis
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with isobutylamine and malononitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, leading to the formation of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as the final product.
Aplicaciones Científicas De Investigación
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to inhibit the growth of bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-(2-methylpropylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)7-14-11-9(6-13)15-12(16-11)10-4-3-5-17-10/h3-5,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVIPBRXRHWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)




![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)

